3-{[1-(but-3-en-1-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
Description
The exact mass of the compound 3-{[1-(but-3-en-1-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is 327.19467705 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-{[1-(but-3-en-1-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[1-(but-3-en-1-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(1-but-3-enylpiperidin-4-yl)methyl]-7-methoxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-3-4-9-21-10-7-15(8-11-21)13-22-14-20-18-12-16(24-2)5-6-17(18)19(22)23/h3,5-6,12,14-15H,1,4,7-11,13H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSZDWRCZMAPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[1-(but-3-en-1-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one represents a novel structure within the quinazolinone class, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Core Structure: Quinazolinone
- Functional Groups: Methoxy group and a piperidine moiety with an alkenyl substituent.
Biological Activity Overview
The biological activities of quinazolinone derivatives have been widely studied, particularly in the context of cancer treatment. The specific compound has demonstrated promising results in various assays.
Anticancer Activity
Recent studies have indicated that derivatives of quinazolinone exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to our target compound have shown:
- Inhibition of Cell Proliferation: In vitro studies demonstrated that certain quinazolinone derivatives inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 6 | MCF-7 | 20 |
| Compound 10 | A549 | 15 |
The mechanisms through which quinazolinone derivatives exert their anticancer effects include:
- Induction of Apoptosis: Flow cytometry studies have shown that treatment with these compounds leads to an increase in sub-G1 phase cells, indicative of apoptosis. For instance, treatment with compound 6 at 30 µM resulted in a significant increase in early apoptotic cells from 2.9% (control) to 18.35% .
Case Studies
- Study on MCF-7 Cells:
- Study on A549 Cells:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
